

# Application Notes & Protocols for the Characterization of Ethyl 4-hydroxyquinoline-3-carboxylate

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## Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No.: B372582

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## Introduction

**Ethyl 4-hydroxyquinoline-3-carboxylate** is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.<sup>[1]</sup> Accurate and thorough characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of **Ethyl 4-hydroxyquinoline-3-carboxylate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-hydroxyquinoline-3-carboxylate** is presented in the table below. This information is critical for selecting appropriate analytical methods and solvents.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>3</sub>	[2][3]
Molecular Weight	217.22 g/mol	[2][3]
Appearance	White to light yellow or light orange powder/crystal	[4]
Melting Point	271 °C	[4]
Boiling Point	334.9 ± 22.0 °C (Predicted)	[4]
CAS Number	26892-90-0	[3][5][6]

## Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **Ethyl 4-hydroxyquinoline-3-carboxylate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule by providing information about the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.

#### 3.1.1. <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of a related compound, Ethyl-4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, shows characteristic peaks for the ethyl group (a triplet and a quartet), aromatic protons, and other specific protons in the quinoline ring system. [7] While the exact chemical shifts for the title compound may vary, the expected multiplicities and integration values provide a valuable reference.

Table 1: Representative <sup>1</sup>H NMR Data for a Substituted **Ethyl 4-hydroxyquinoline-3-carboxylate** Derivative[7]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.15	Triplet	3H	-CH <sub>2</sub> CH <sub>3</sub>
3.99	Quartet	2H	-CH <sub>2</sub> CH <sub>3</sub>
6.57 - 7.21	Multiplet/Doublet	4H	Aromatic Protons
8.99	Singlet	1H	NH or OH
9.06	Singlet	1H	NH or OH

### 3.1.2. <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Representative <sup>13</sup>C NMR Data for a Substituted **Ethyl 4-hydroxyquinoline-3-carboxylate** Derivative[7]

Chemical Shift ( $\delta$ ) ppm	Assignment
14.6	-CH <sub>2</sub> CH <sub>3</sub>
59.4	-CH <sub>2</sub> CH <sub>3</sub>
104.6 - 155.7	Aromatic and Quinoline Ring Carbons
167.5	Ester Carbonyl Carbon (C=O)
194.8	Ketone Carbonyl Carbon (C=O)

### 3.1.3. Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 4-hydroxyquinoline-3-carboxylate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:

- Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Integrate the peaks and determine the chemical shifts and coupling constants.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum (e.g., using a broadband decoupled pulse sequence).
  - A longer acquisition time may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for **Ethyl 4-hydroxyquinoline-3-carboxylate**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
3300 - 3500	O-H stretch (hydroxyl group)
2850 - 3000	C-H stretch (aliphatic and aromatic)
~1700	C=O stretch (ester carbonyl)
~1650	C=O stretch (keto form of 4-hydroxyquinoline)
1500 - 1600	C=C stretch (aromatic ring)
1000 - 1300	C-O stretch (ester and ether linkages)

### 3.2.1. Experimental Protocol for IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring.

### 3.3.1. Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **Ethyl 4-hydroxyquinoline-3-carboxylate** in a suitable UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 1-10 µg/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the solvent to be used as a blank.
  - Fill a second quartz cuvette with the sample solution.
  - Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of **Ethyl 4-hydroxyquinoline-3-carboxylate** and for quantitative analysis.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.

#### 4.1.1. Experimental Protocol for HPLC

- **Sample Preparation:** Prepare a standard solution of **Ethyl 4-hydroxyquinoline-3-carboxylate** of known concentration in the mobile phase. Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
- **Instrumentation:** A standard HPLC system with a UV detector is suitable.
- **Chromatographic Conditions (Typical):**
  - **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  - **Mobile Phase:** A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid), run in isocratic or gradient mode. The exact ratio should be optimized to achieve good separation.
  - **Flow Rate:** 1.0 mL/min.
  - **Injection Volume:** 10-20 µL.
  - **Detection:** UV detection at a wavelength determined from the UV-Vis spectrum (e.g., the  $\lambda_{\text{max}}$ ).
- **Data Analysis:** The purity of the sample can be determined by the area percentage of the main peak. Quantification can be performed by creating a calibration curve from the standard solutions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Predicted m/z Values for **Ethyl 4-hydroxyquinoline-3-carboxylate** Adducts[8]

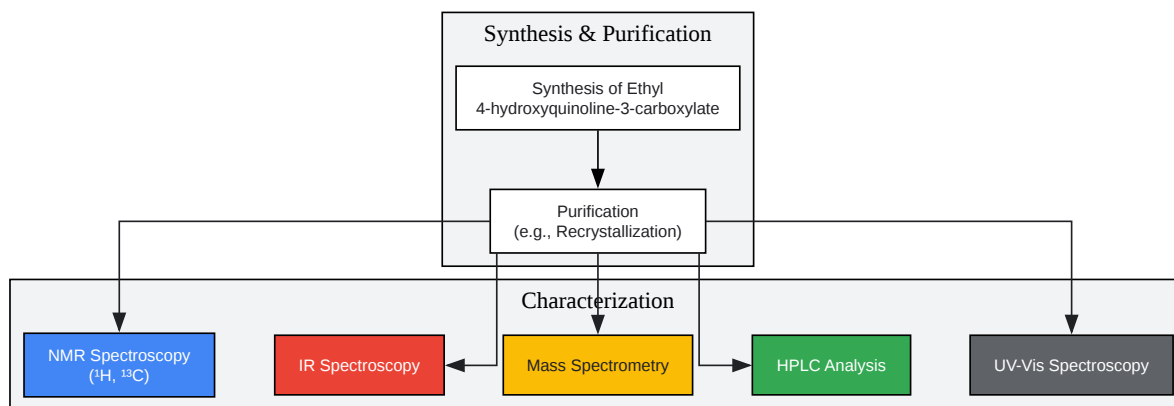
Adduct	m/z
[M+H] <sup>+</sup>	218.08118
[M+Na] <sup>+</sup>	240.06312
[M-H] <sup>-</sup>	216.06662

### 5.1. Experimental Protocol for Mass Spectrometry (LC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- **Instrumentation:** A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.
- **LC Conditions:** Use HPLC conditions similar to those described above to introduce the sample into the mass spectrometer.
- **MS Conditions:**
  - **Ionization Mode:** ESI positive or negative mode.
  - **Mass Range:** Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- **Data Analysis:** Identify the molecular ion peak and compare it with the calculated molecular weight. The fragmentation pattern can provide further structural confirmation.

## Visual Workflows and Relationships

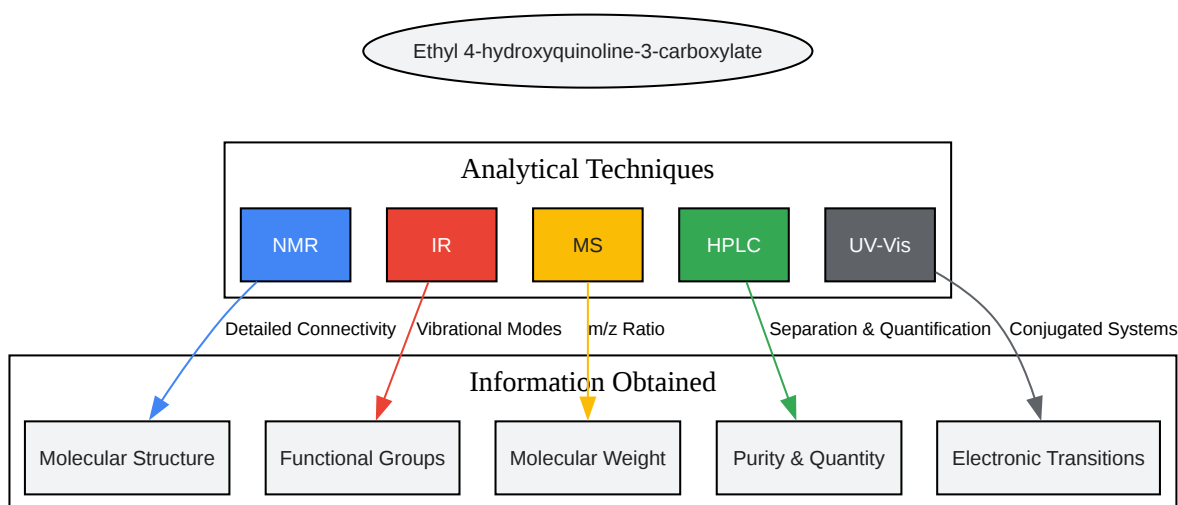
### Experimental Workflow for Characterization



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Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

## Interrelationship of Analytical Techniques





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